Cas no 80096-64-6 (6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one)

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one은 벤조피란 유도체로, 다양한 생리활성 및 약리학적 특성을 가진 화합물입니다. 이 화합물은 항산화, 항염증 및 항암 효과와 같은 잠재적인 생물학적 활성으로 연구되고 있습니다. 특히, 구조적 특성으로 인해 유리기 소거 능력이 �어나며, 세포 신호 전달 경로에 영향을 줄 수 있는 가능성이 있습니다. 또한, 안정성이 높고 합성 과정이 비교적 간단하여 연구 및 산업적 응용이 용이합니다. 이 화합물은 의약품 및 기능성 소재 개발에 유망한 후보 물질로 평가받고 있습니다.
6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one structure
80096-64-6 structure
상품 이름:6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
CAS 번호:80096-64-6
MF:C9H8O3
메가와트:164.158022880554
MDL:MFCD02113988
CID:707611
PubChem ID:7098944

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one 화학적 및 물리적 성질

이름 및 식별자

    • 6-Hydroxy-chroman-4-one
    • 6-hydroxy-2,3-dihydrochromen-4-one
    • 6-hydroxychroman-4-one
    • 6-hydroxy-4-chromanone
    • 6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
    • 6-hydroxy-2,3-dihydro-4H-chromen-4-one
    • 2,3-Dihydro-6-hydroxy-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-6-hydroxy-
    • 6-hydroxy chroman-4-one
    • AMOT0836
    • HTKPIKIGEYFNBY-UHFFFAOYSA-N
    • SBB087780
    • FCH845496
    • 2500AC
    • 2,3-Dihydro-6-hydroxy-4H-1-benzopyran-4-one (ACI)
    • 4-Chromanone, 6-hydroxy- (7CI)
    • 4-Oxochroman-6-ol
    • CS-W006471
    • FT-0709799
    • 80096-64-6
    • SCHEMBL2981516
    • F2147-8399
    • AKOS006277993
    • DS-16591
    • W17780
    • 2,3-dihydro-6-hydroxy benzopyran-4-one
    • DTXSID70427765
    • MFCD02113988
    • AM9451
    • DA-19234
    • 6-HYDROXY-2,3-DIHYDRO-1-BENZOPYRAN-4-ONE
    • MDL: MFCD02113988
    • 인치: 1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2
    • InChIKey: HTKPIKIGEYFNBY-UHFFFAOYSA-N
    • 미소: O=C1CCOC2C1=CC(=CC=2)O

계산된 속성

  • 정밀분자량: 164.04734
  • 동위원소 질량: 164.047344113g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 190
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1
  • 상호 변형 이기종 수량: 6
  • 토폴로지 분자 극성 표면적: 46.5

실험적 성질

  • PSA: 46.53

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GT840-250mg
6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
80096-64-6 98%
250mg
908CNY 2021-05-08
TRC
H278886-500mg
6-Hydroxy-4-chromanone
80096-64-6
500mg
$ 210.00 2022-06-04
Life Chemicals
F2147-8399-0.5g
6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
80096-64-6 95%+
0.5g
$430.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GT840-50mg
6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
80096-64-6 98%
50mg
187.0CNY 2021-07-12
eNovation Chemicals LLC
Y1000206-5g
6-Hydroxy-chroman-4-one
80096-64-6 95%
5g
$700 2024-08-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H845730-100mg
6-Hydroxy-chroman-4-one
80096-64-6 98%
100mg
441.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GT840-100mg
6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
80096-64-6 98%
100mg
420CNY 2021-05-08
1PlusChem
1P005PDI-1g
6-Hydroxy-chroman-4-one
80096-64-6 98%
1g
$187.00 2024-04-21
abcr
AB436097-250mg
6-Hydroxychroman-4-one, 95%; .
80096-64-6 95%
250mg
€143.00 2025-02-20
Aaron
AR005PLU-5g
6-Hydroxy-chroman-4-one
80096-64-6 95%
5g
$322.00 2025-01-23

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Acetyl chloride ,  Sulfuric acid
참조
A new condensing agent for the preparation of benzo-γ-pyrones, and the mode of action of sulfoacetic acid in acetylations
Gottesmann, E., Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1933, 66, 1168-77

합성회로 2

반응 조건
1.1 Reagents: Triethylamine ;  24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 100 °C
3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
3.2 Reagents: Aluminum chloride ;  0 °C; 1.5 h, 0 °C
3.3 Reagents: Water
4.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  4 h, reflux
참조
Ir/f-Ampha complex catalyzed asymmetric sequential hydrogenation of enones: a general access to chiral alcohols with two contiguous chiral centers
Li, Wendian; et al, Chemical Science, 2022, 13(6), 1808-1814

합성회로 3

반응 조건
1.1 Reagents: Sodium ;  64 h, 105 - 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, reflux
3.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  heated; 70 °C; 2 h, 75 - 80 °C
3.2 Reagents: Water
4.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
참조
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

합성회로 4

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid
1.2 Solvents: Water
참조
Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids
Yoo, Hyung-Seok; et al, Journal of Organic Chemistry, 2019, 84(16), 10012-10023

합성회로 5

반응 조건
1.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  heated; 70 °C; 2 h, 75 - 80 °C
1.2 Reagents: Water
2.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
참조
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

합성회로 6

반응 조건
1.1 Catalysts: Nickel bromide ,  (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Diisopropylethylamine ,  Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water
Yang, Liu; et al, Angewandte Chemie, 2018, 57(7), 1968-1972

합성회로 7

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Iodobenzene diacetate ;  0 °C; 30 min, rt
1.2 Solvents: Water ;  rt → 120 °C; 12 h, 120 °C
참조
Transition metal free regio-selective C-H hydroxylation of chromanones towards the synthesis of hydroxyl-chromanones using PhI(OAc)2 as the oxidant
Viswanadh, N.; et al, Chemical Communications (Cambridge, 2018, 54(18), 2252-2255

합성회로 8

반응 조건
1.1 Reagents: Aluminum chloride
참조
Serotonin receptor affinity of cathinone and related analogs
Glennon, Richard A.; et al, Journal of Medicinal Chemistry, 1982, 25(4), 393-7

합성회로 9

반응 조건
1.1 Reagents: Potassium carbonate Solvents: tert-Butanol
2.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid
2.2 Solvents: Water
참조
Synthesis of Flavanones via Palladium(II)-Catalyzed One-Pot β-Arylation of Chromanones with Arylboronic Acids
Yoo, Hyung-Seok; et al, Journal of Organic Chemistry, 2019, 84(16), 10012-10023

합성회로 10

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
참조
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

합성회로 11

반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
1.2 Reagents: Aluminum chloride ;  0 °C; 1.5 h, 0 °C
1.3 Reagents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  4 h, reflux
참조
Ir/f-Ampha complex catalyzed asymmetric sequential hydrogenation of enones: a general access to chiral alcohols with two contiguous chiral centers
Li, Wendian; et al, Chemical Science, 2022, 13(6), 1808-1814

합성회로 12

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  1 h, 40 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
참조
Chemoselective Hydrosilylation of the α,β-Site Double Bond in α,β- and α,β,γ,δ-Unsaturated Ketones Catalyzed by Macrosteric Borane Promoted by Hexafluoro-2-propanol
Zhan, Xiao-Yu; et al, Journal of Organic Chemistry, 2020, 85(10), 6578-6592

합성회로 13

반응 조건
1.1 Reagents: Thionyl chloride
2.1 Reagents: Aluminum chloride
참조
Serotonin receptor affinity of cathinone and related analogs
Glennon, Richard A.; et al, Journal of Medicinal Chemistry, 1982, 25(4), 393-7

합성회로 14

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, reflux
2.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  heated; 70 °C; 2 h, 75 - 80 °C
2.2 Reagents: Water
3.1 Reagents: Acetic acid ,  Hydrogen bromide ;  rt; 2 h, reflux
참조
Synthesis and anti-inflammatory activity of chromanone derivatives
Zheng, Wei; et al, Jingxi Huagong Zhongjianti, 2009, 39(1), 30-33

합성회로 15

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 100 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
2.2 Reagents: Aluminum chloride ;  0 °C; 1.5 h, 0 °C
2.3 Reagents: Water
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  4 h, reflux
참조
Ir/f-Ampha complex catalyzed asymmetric sequential hydrogenation of enones: a general access to chiral alcohols with two contiguous chiral centers
Li, Wendian; et al, Chemical Science, 2022, 13(6), 1808-1814

합성회로 16

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  2,6-Lutidine Solvents: Acetonitrile ,  tert-Butyl methyl ether ,  Water ;  20 min
참조
Electrochemical aromatic C-H hydroxylation in continuous flow
Long, Hao; et al, Nature Communications, 2022, 13(1),

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Raw materials

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Preparation Products

6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:80096-64-6)6-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
A864751
순결:99%
재다:1g
가격 ($):210.0